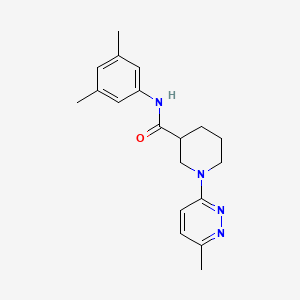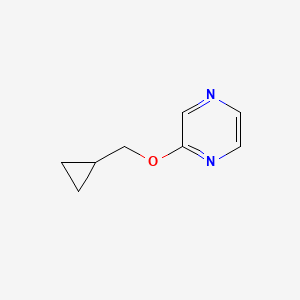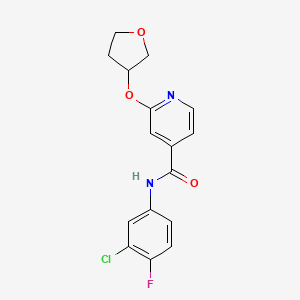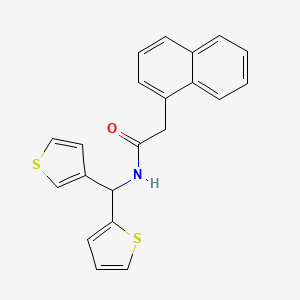
Ethyl 4-(phenylamino)benzoate
概要
説明
Ethyl 4-(phenylamino)benzoate is a chemical compound that is used as an efficient anti-ultraviolet additive . It is widely used in adhesives, polyurethane, foam, and other materials .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One approach involves the esterification of p-nitrobenzoic acid to its ethyl ester followed by nitro reduction . Another approach starts with nitro reduction leading to p-amino benzoic acid, followed by the formation of the related ethyl ester product .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C15H15NO2/c1-2-18-15(17)12-8-10-14(11-9-12)16-13-6-4-3-5-7-13/h3-11,16H,2H2,1H3 . This compound has a molecular weight of 241.29 . Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, benzocaine, a compound with a similar 4-aminobenzoate structure, can undergo electrophilic and nucleophilic reactions to construct a library of benzocaine derivatives . These reactions provide structures with antimicrobial, anti-inflammatory, and anticancer activities .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 108-111 degrees Celsius . It has a molecular weight of 241.29 .科学的研究の応用
Anti-Juvenile Hormone Activity
Ethyl 4-(phenylamino)benzoate derivatives have shown potential in anti-juvenile hormone (JH) activities. For instance, Ethyl 4-[2-(tert-butylcarbonyloxy)butoxy]benzoate, a related compound, demonstrated significant anti-JH activity, causing precocious metamorphosis in larvae of silkworms. This activity was reversible and counteracted by JH agonists like methoprene (Kuwano et al., 2008). Another study on similar compounds revealed that specific derivatives could induce JH deficiency signs, highlighting their potential as novel anti-JH agents (Furuta et al., 2006).
Antiplatelet Activity
This compound derivatives were also investigated for their antiplatelet activities. A notable compound, Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3), acted as a non-peptide protease-activated receptor 4 (PAR4) antagonist. Variants of this compound showed promising effects in inhibiting PAR4-mediated platelet aggregation, suggesting potential applications in developing new antiplatelet drugs (Chen et al., 2008).
Liquid Crystalline Properties
Compounds structurally related to this compound have been explored for their liquid crystalline behaviors. For example, derivatives containing fluorinated chains and a mesogenic moiety exhibited high smectogen properties and were studied for their potential use in liquid crystal displays (LCDs) and other applications (Bracon et al., 2000). Another study synthesized a series of ethyl 4-((4-alkoxyphenyl)diazenyl)benzoates, which showed liquid crystalline properties useful for LCD and temperature sensing devices (Mehmood et al., 2018).
Photopolymerization Initiators
This compound derivatives can function as initiators for photopolymerization. For instance, a study indicated that ethyl-4-(dimethylamino) benzoate could initiate spontaneous polymerization of an aqueous acidic dental adhesive system, demonstrating its potential in medical adhesive applications (Bai et al., 2013).
Inhibiting Juvenile Hormone Synthesis
Ethyl 4-(2-benzylhexyloxy)benzoate, related to this compound, was found to inhibit juvenile hormone synthesis in Bombyx mori. This inhibition occurred at the transcription level of JH biosynthetic enzymes, providing insights into the mechanism of action of these compounds and their potential use in controlling insect populations (Kaneko et al., 2011).
作用機序
Target of Action
Ethyl 4-(phenylamino)benzoate is a benzoate compound that has been designed and synthesized for biological activity evaluation Similar benzoate compounds have been known to act as local anesthetics , suggesting that this compound may also target nerve endings and nerve trunks.
Mode of Action
It is known that local anesthetics, like this compound, act on nerve endings and nerve trunks and can reversibly block the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment .
Biochemical Pathways
It is known that local anesthetics can affect the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses .
Result of Action
As a local anesthetic, it is likely that this compound results in a loss of local sensation, providing pain relief in the area where it is applied .
Action Environment
It is known that the product is water-soluble, and may spread in water systems . This suggests that the compound’s action could potentially be influenced by the presence of water or other solvents in its environment.
Safety and Hazards
Ethyl 4-(phenylamino)benzoate is classified as a combustible liquid . It is recommended to keep it away from heat, sparks, open flames, and hot surfaces . In case of fire, CO2, dry chemical, or foam should be used for extinction . It is also advised to wear personal protective equipment/face protection and avoid contact with skin, eyes, or clothing .
将来の方向性
Future research could explore the development of novel compounds derived from Ethyl 4-(phenylamino)benzoate. For instance, a novel azo dye compound, Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxyl methyl)-6-methyl pyridin-2-yl)diazenyl)benzoate (EAB), has been synthesized and studied for its nonlinear optical (NLO) properties .
生化学分析
Biochemical Properties
It is known that benzoate compounds can act as local anesthetics . They can bind to specific parts of the sodium ion (Na+) channel on the nerve membrane, affecting the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses .
Molecular Mechanism
It is known that benzoate compounds can bind to specific parts of the sodium ion (Na+) channel on the nerve membrane . This binding affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses .
Metabolic Pathways
It is known that benzoate metabolism in the human body has been studied with the host perspective . The human gut microbiome, considered as a virtual human organ, plays a role in benzoate metabolism .
特性
IUPAC Name |
ethyl 4-anilinobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-2-18-15(17)12-8-10-14(11-9-12)16-13-6-4-3-5-7-13/h3-11,16H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXSAXCSHHARKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(tert-butyl)phenyl 5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboximidoate](/img/structure/B2718282.png)


![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(3,5-dimethylisoxazol-4-yl)propanamide](/img/structure/B2718287.png)
![[2-(ethylcarbamoylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2718288.png)
![2-Bromo-1-[(4-chlorophenyl)sulfanyl]-4-nitrobenzene](/img/structure/B2718289.png)
![N-(4H-thiochromeno[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2718295.png)


![3-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B2718299.png)
![N-(carbamoylmethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide](/img/structure/B2718300.png)


![5-(2-chlorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2718305.png)